
2-Acetyl-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H6N2O3. It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Acetyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-acetylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to ensure the selective nitration at the fifth position of the benzene ring.
Another method involves the reaction of 2-acetylbenzonitrile with a nitrating agent such as nitronium tetrafluoroborate (NO2BF4) in an organic solvent like dichloromethane. This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, Raney nickel catalyst, methanol or ethanol as solvents.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Potassium permanganate, aqueous or organic solvents.
Major Products Formed
Reduction: 2-Acetyl-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitrobenzonitrile.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and acetyl groups.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-acetyl-5-nitrobenzonitrile depends on the specific chemical reactions it undergoes. For example, during reduction, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved in these reactions are primarily determined by the functional groups present on the compound and the reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-5-nitrobenzonitrile can be compared with other nitrobenzonitrile derivatives, such as:
2-Nitrobenzonitrile: Lacks the acetyl group, making it less reactive in certain substitution reactions.
4-Acetyl-2-nitrobenzonitrile: The position of the acetyl and nitro groups affects the compound’s reactivity and the types of reactions it undergoes.
5-Nitrobenzonitrile: Lacks the acetyl group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2-acetyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O3/c1-6(12)9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,1H3 |
InChI-Schlüssel |
HWYGOTUDEPPNCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


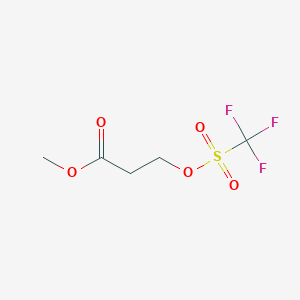
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

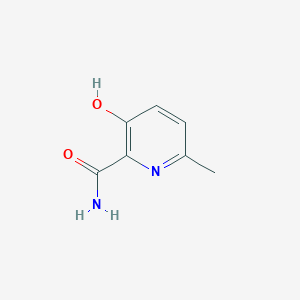
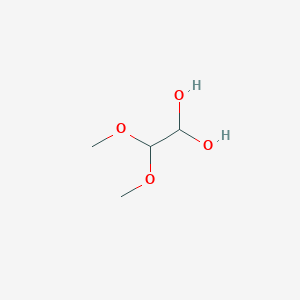


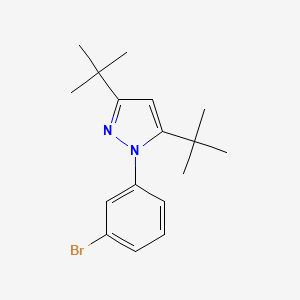

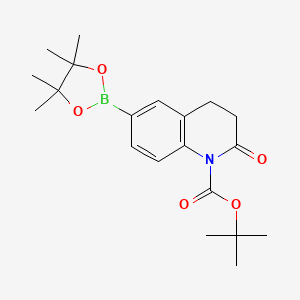
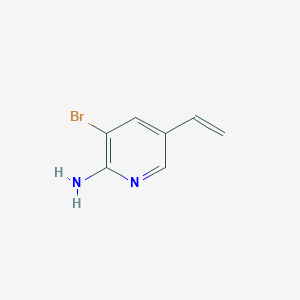
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
